molecular formula C18H16N2O B236869 N-(2-methylquinolin-8-yl)-2-phenylacetamide

N-(2-methylquinolin-8-yl)-2-phenylacetamide

Cat. No. B236869
M. Wt: 276.3 g/mol
InChI Key: ZNASCLCSKGIYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylquinolin-8-yl)-2-phenylacetamide, commonly known as MQPA, is a chemical compound that has gained attention in the field of scientific research due to its potential pharmacological properties. MQPA is a derivative of 8-hydroxyquinoline, which has been found to exhibit a broad spectrum of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. MQPA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism Of Action

The mechanism of action of MQPA is not fully understood. However, studies have suggested that MQPA may inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs have been implicated in various pathological conditions, including cancer and inflammation. MQPA has been found to inhibit the activity of MMP-2 and MMP-9, which are involved in cancer metastasis and inflammation.

Biochemical And Physiological Effects

MQPA has been found to exhibit various biochemical and physiological effects. MQPA has been found to induce apoptosis (programmed cell death) in cancer cells by activating caspases, which are enzymes involved in apoptosis. Moreover, MQPA has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. MQPA has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).

Advantages And Limitations For Lab Experiments

MQPA has several advantages for lab experiments. MQPA is readily available and can be synthesized using various methods. Moreover, MQPA has been extensively studied, and its pharmacological properties have been well-documented. However, MQPA also has some limitations for lab experiments. MQPA has low solubility in water, which may limit its use in in vitro experiments. Moreover, the mechanism of action of MQPA is not fully understood, which may limit its use in drug development.

Future Directions

For the study of MQPA include investigating its structure-activity relationship, use in combination with other anti-cancer agents, and development of novel drug delivery systems.

Synthesis Methods

MQPA can be synthesized using various methods, including the reaction of 2-methylquinoline with 2-bromo-2-phenylacetic acid, followed by the addition of sodium hydroxide. Another method involves the reaction of 2-methylquinoline with 2-chloro-2-phenylacetic acid, followed by the addition of sodium hydroxide and acetic anhydride. The yield of MQPA using these methods ranges from 50-80%.

Scientific Research Applications

MQPA has been found to exhibit various pharmacological properties, including anti-cancer, anti-inflammatory, and antiviral effects. MQPA has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. MQPA has also been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, MQPA has been found to exhibit antiviral effects against the herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).

properties

Product Name

N-(2-methylquinolin-8-yl)-2-phenylacetamide

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

N-(2-methylquinolin-8-yl)-2-phenylacetamide

InChI

InChI=1S/C18H16N2O/c1-13-10-11-15-8-5-9-16(18(15)19-13)20-17(21)12-14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,20,21)

InChI Key

ZNASCLCSKGIYKU-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2NC(=O)CC3=CC=CC=C3)C=C1

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)CC3=CC=CC=C3)C=C1

Origin of Product

United States

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